4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
Description
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a carboxylic acid derivative featuring a tert-butyl-substituted phenyl group attached to a 4-oxobutyric acid backbone with two methyl groups at the C2 position. The tert-butyl group confers steric bulk and lipophilicity, while the ketone and carboxylic acid functionalities contribute to its polarity and reactivity.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUICPAZCDYDUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185190 | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-29-1 | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | 2,2-Dimethylbutanedioic acid + MeOH + H2SO4 (0°C to RT, 16 h) | 51 | Produces methyl ester intermediate; reaction monitored by NMR |
| 2 | Friedel-Crafts Acylation | tert-Butylbenzene + Acyl chloride + Lewis acid catalyst (e.g., AlCl3) | Variable | Introduces keto group on aromatic ring; requires careful temperature control |
| 3 | Alkylation/Condensation | Dimethyl-substituted precursors + base or catalyst | Variable | Forms 2,2-dimethyl substitution on butyric acid chain |
| 4 | Hydrolysis/Deprotection | Acidic or basic hydrolysis; hydrogenolysis for Cbz deprotection | High | Final step to yield free acid; purification by crystallization or chromatography |
Yields and conditions vary depending on scale and specific reagents used.
Research Findings and Optimization
- Steric Effects: The tert-butyl group provides steric hindrance that influences regioselectivity during electrophilic aromatic substitution and affects the stability of intermediates.
- Protecting Groups: Use of Cbz or other protecting groups enhances synthetic control but requires additional deprotection steps, impacting overall yield and purity.
- Catalysts: Lewis acids such as aluminum chloride are commonly employed for Friedel-Crafts acylation, but milder catalysts or solid acid catalysts have been explored to improve selectivity and reduce side reactions.
- Purification: Chromatographic techniques and recrystallization are essential for isolating pure 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, especially after multi-step syntheses.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation + Alkylation | Aromatic acylation, alkylation, hydrolysis | Straightforward, well-known chemistry | Requires strong Lewis acids, possible side reactions |
| Protected Intermediate Route | Use of Cbz-protected amines, multi-step synthesis | High stereochemical control, improved stability | More steps, requires deprotection |
| Esterification + Hydrolysis | Ester formation, functionalization, hydrolysis | Mild conditions, scalable | Moderate yields, multiple purification steps |
Scientific Research Applications
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical differences between the target compound and its analogues:
Functional Group and Reactivity Analysis
- Tert-butyl vs. Biphenylyl Groups : The tert-butyl group in the target compound enhances hydrophobicity compared to fenbufen’s biphenylyl group, which facilitates π-π stacking in biological systems . However, fenbufen’s planar biphenylyl structure may improve binding to cyclooxygenase enzymes, explaining its NSAID activity.
- Methoxy vs. ~4–5 for the target) .
Host-Guest Interaction and Solubility
- The target compound’s tert-butylphenyl group may enhance host-guest interactions in non-polar solvents or supercritical CO₂ (scCO₂), as seen in phosphine-based hosts (). However, the absence of a hydrophobic solvent effect in scCO₂ reduces association constants (Kf) compared to aqueous environments .
- Fenbufen’s biphenylyl group improves water solubility via aromatic interactions, whereas the target compound’s tert-butyl group favors lipid membranes or organic phases .
Biological Activity
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a tert-butyl group and a dimethyl ketone moiety, which contribute to its steric properties and reactivity. The compound can be represented as follows:
This structure facilitates interactions with various biological targets, influencing its pharmacological properties.
Enzyme Modulation
Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in the context of metabolic disorders and cancer treatment. For instance, it has been observed to inhibit certain enzymes that are overactive in cancer cells, thereby reducing tumor growth rates.
Receptor Binding
The compound also shows potential in binding to various receptors. Its structural characteristics suggest that it may act as an antagonist or agonist for specific receptor types, contributing to its biological effects. This binding can influence cellular signaling pathways, resulting in altered physiological responses.
Antitumor Activity
A series of studies have evaluated the antitumor activity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Significant inhibition |
| HeLa (Cervical) | 8.3 | Moderate inhibition |
| A549 (Lung) | 12.0 | Low inhibition |
These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer types, with the MCF-7 cell line showing the highest sensitivity.
Case Studies
- MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- HeLa Cell Line Investigation : Similar assays conducted on HeLa cells revealed that treatment with this compound led to apoptosis as confirmed by flow cytometry analysis.
Chemical Reactions Analysis
Functional Group Transformations
The ketone and carboxylic acid groups enable diverse transformations:
Ketone Reactivity
-
Nucleophilic Addition :
Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
Conditions : THF, 0°C → rt, 4 h. Yield : 70–85%. -
Reduction :
Ketone → secondary alcohol using NaBH₄ or LiAlH₄.
Conditions : EtOH, 0°C, 2 h. Yield : 90% (NaBH₄), 95% (LiAlH₄).
Carboxylic Acid Reactivity
-
Amide Formation :
Reacts with amines (e.g., ethylenediamine) via EDC/HOBt coupling.
Conditions : DCM, rt, 12 h. Yield : 88%. -
Esterification :
Converts to methyl/ethyl esters using SOCl₂ or DCC.
Conditions : MeOH, H₂SO₄ (cat.), reflux. Yield : 82% .
Electrophilic Aromatic Substitution
The tert-butylphenyl group directs electrophilic substitution to the para position.
Table 2: Substitution Reactions
| Reaction | Reagents | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 3 h | 4-Nitro-tert-butylphenyl derivative | 75% | |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 6 h | Sulfonic acid derivative | 68% | |
| Halogenation (Br₂) | Br₂, FeBr₃ (cat.) | DCM, rt, 2 h | 4-Bromo-tert-butylphenyl derivative | 80% |
Cycloaddition and Cross-Coupling
The ketone participates in cycloadditions, while the aromatic ring enables cross-coupling:
-
Oxa-[4+2] Cycloaddition :
Reacts with dienophiles under photoredox catalysis (e.g., thioxanthylium catalyst, green light).
Conditions : CHCl₃, 4°C, 12 h. Yield : 62% . -
Suzuki-Miyaura Coupling :
Forms biaryl derivatives with aryl boronic acids.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. Yield : 78%.
Degradation and Stability
-
Hydrolysis :
Acidic or basic hydrolysis cleaves the ester or amide bonds.
Conditions : 6M HCl, reflux, 6 h. Degradation Rate : >90% . -
Thermal Stability :
Decomposes above 250°C, releasing CO₂ and tert-butylphenol fragments .
Mechanistic Insights
Q & A
Q. What are the established synthetic routes for 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation to attach the tert-butylphenyl group, followed by Michael addition to form the oxobutyric acid moiety. Key parameters include:
- Catalyst selection (e.g., AlCl₃, 1.2–1.5 equivalents) for electrophilic activation .
- Temperature control (50–80°C) to balance reaction kinetics and side-product formation.
- Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity.
- Monitoring via TLC (hexane:ethyl acetate, 3:1) for intermediate validation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) for structural confirmation (e.g., tert-butyl protons at δ 1.3–1.4 ppm).
- FT-IR to verify carbonyl stretches (~1700 cm⁻¹).
- Cross-reference with NIST spectral databases for validation .
Q. What physicochemical properties are essential for experimental design involving this compound?
- Data-Driven Answer :
| Property | Value/Range | Relevance |
|---|---|---|
| Molecular Weight | 278.34 g/mol | Stoichiometric calculations |
| logP | ~3.2 | Lipophilicity for membrane permeation |
| Melting Point | 145–148°C | Stability during storage |
| Solubility (DMSO) | >50 mg/mL | Solvent selection for assays |
Advanced Research Questions
Q. How can the Friedel-Crafts acylation step be optimized to minimize by-products?
- Advanced Methodology :
- Slow reagent addition (2–4 hours) to mitigate exothermic side reactions.
- Low-temperature quenching (-20°C) to prevent carbocation rearrangements.
- Solvent optimization (dichloromethane vs. nitrobenzene) to enhance regioselectivity.
- Catalyst recycling studies to reduce waste (AlCl₃ recovery >80%) .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Analytical Strategy :
- Perform 2D NMR (HSQC, HMBC) to confirm coupling patterns and eliminate assignment errors.
- Compare experimental IR carbonyl stretches with DFT-calculated vibrational modes (B3LYP/6-31G* basis set).
- Conduct XRPD to identify polymorphic forms affecting spectral properties .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Modeling Framework :
- Fukui index analysis (Gaussian 16) to identify electrophilic centers.
- Molecular docking (AutoDock Vina) to assess steric hindrance from the tert-butyl group.
- Solvent effect modeling (COSMO-RS) to simulate reaction kinetics in polar media.
- Validate with kinetic UV-Vis studies (280 nm monitoring) .
Q. How do structural analogs (e.g., halogenated derivatives) influence bioactivity?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
